molecular formula C11H21ClN2O B2990548 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride CAS No. 2097954-32-8

4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride

Cat. No.: B2990548
CAS No.: 2097954-32-8
M. Wt: 232.75
InChI Key: QWFZPRZBDVCADG-UHFFFAOYSA-N
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Description

4'-Methyl-8-azaspiro[bicyclo[321]octane-3,2'-morpholine] hydrochloride is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of treatments for various diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and nanotechnology.

Comparison with Similar Compounds

  • 3',3'-Difluoro-2',2'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-diazirine] hydrochloride

  • 8-azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride

  • 8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

Uniqueness: 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds and suitable for specialized applications.

Properties

IUPAC Name

4'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-13-4-5-14-11(8-13)6-9-2-3-10(7-11)12-9;/h9-10,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFZPRZBDVCADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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